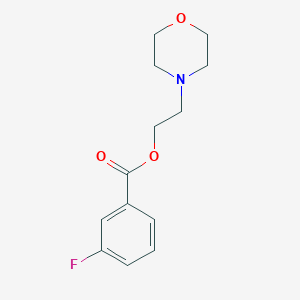![molecular formula C21H26N2O B257327 N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide, also known as ACEA, is a synthetic compound that acts as a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have potential therapeutic applications in various fields of research.
Mechanism of Action
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide acts as a selective agonist for the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of the CB1 receptor by N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide leads to a decrease in neurotransmitter release and a reduction in neuronal excitability. This mechanism of action is thought to underlie the neuroprotective effects of N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide in animal models of neurodegenerative diseases. Additionally, activation of the CB1 receptor by N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide has been shown to induce apoptosis in cancer cells, which may explain its anti-tumor effects.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In addition to its effects on neurotransmitter release and neuronal excitability, N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide has been found to modulate the expression of various genes involved in inflammation and cell survival. N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide has also been shown to have effects on energy metabolism and lipid homeostasis in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for specific modulation of neuronal activity and other physiological processes. Additionally, N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide is a synthetic compound that can be easily synthesized and purified for use in experiments. However, one limitation of using N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide is its potential toxicity at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and therapeutic potential. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-tumor effects of N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide. Finally, there is potential for the development of N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide-based therapies for the treatment of neurodegenerative diseases, cancer, and autoimmune disorders.
Synthesis Methods
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide is synthesized through a multi-step process involving the reaction of 1-adamantylamine with 3-indoleacetic acid followed by carboxylic acid activation and coupling with N,N-dimethylformamide dimethyl acetal. The final product is then purified through chromatography to obtain pure N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and immunology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide has also been found to have anti-tumor effects in various cancer cell lines, including breast, prostate, and colon cancer. Additionally, N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
properties
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H26N2O/c24-20(21-10-14-7-15(11-21)9-16(8-14)12-21)22-6-5-17-13-23-19-4-2-1-3-18(17)19/h1-4,13-16,23H,5-12H2,(H,22,24) |
InChI Key |
IDLAPUIGWUTOGH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)




![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)



![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)